Food orange 2

Regulatory toxicology Food safety Acceptable Daily Intake

Food Orange 2 (CAS 2347-72-0), also known as Orange GGN, C.I. Food Orange 2, C.I.

Molecular Formula C16H10N2Na2O7S2
Molecular Weight 452.4 g/mol
CAS No. 2347-72-0
Cat. No. B1201589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFood orange 2
CAS2347-72-0
SynonymsC.I. 15980
C.I. food orange 2
E 111
E-111
L-orange 1
orange GGN
orange no.1
Molecular FormulaC16H10N2Na2O7S2
Molecular Weight452.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)[O-])N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O.[Na+].[Na+]
InChIInChI=1S/C16H12N2O7S2.2Na/c19-15-7-4-10-8-13(27(23,24)25)5-6-14(10)16(15)18-17-11-2-1-3-12(9-11)26(20,21)22;;/h1-9,19H,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2
InChIKeyCECHAJXICNIUQL-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Food Orange 2 (CAS 2347-72-0): Compound Profile, Synonyms, and Core Chemical Identity for Scientific Procurement


Food Orange 2 (CAS 2347-72-0), also known as Orange GGN, C.I. Food Orange 2, C.I. 15980, and E111, is a synthetic monoazo dye belonging to the class of water-soluble sulfonated azo colorants [1]. It is the disodium salt of 1-(3-sulfophenylazo)-2-naphthol-6-sulfonic acid, with a molecular formula C16H10N2Na2O7S2 and a molecular weight of 452.36 g/mol [2]. Formerly used as a food dye in Europe under the E number E111, it has been prohibited for food use in the European Union since 1 January 1978 due to toxicological concerns, and was never adopted into the Codex Alimentarius [3]. Despite its food ban, the compound retains relevance as a research chemical, an analytical reference standard for detecting illicit food adulteration, and as a permitted cosmetic colorant under its INCI designation CI 15980 in certain jurisdictions [4].

Adulteration detection analytical standard workflow
Cosmetic colorant (INCI CI 15980) formulation context
Forensic dye identification by IR spectroscopy

Why Sunset Yellow FCF (E110) and Other Azo Food Dyes Cannot Replace Food Orange 2 in Analytical and Industrial Contexts


Generic substitution of Food Orange 2 (E111) with its closest structural isomer Sunset Yellow FCF (E110, C.I. 15985) is precluded by fundamental differences across regulatory, analytical, and toxicological dimensions. Although the two compounds share a nearly identical UV-Visible absorption spectrum and a common metabolite—N-acetyl-(1-amino-2-naphthol-6-sulfonic acid)—they diverge critically in their regulatory acceptance and safety profiles [1]. Food Orange 2 has no allocated Acceptable Daily Intake (ADI) and its specifications were withdrawn by JECFA in 1984, whereas Sunset Yellow FCF maintains an established ADI of up to 4 mg/kg body weight [2]. Furthermore, conventional reverse-phase HPLC fails to resolve the two isomers, requiring specialized paired-ion chromatographic methods for unambiguous identification [3]. Substitution without this analytical rigor risks regulatory non-compliance in food surveillance programs and misidentification in toxicological studies [4].

Regulatory status divergence
Different ADI allocation and specification withdrawal may shift compliance context; Sunset Yellow FCF cannot serve as a direct surrogate in food surveillance.
Chromatographic co-elution
Identical RP-HPLC retention behavior with Sunset Yellow FCF demands specialized paired-ion methods; substitution without method validation risks false negatives.
Spectroscopic differentiation limits
UV-Vis spectra overlap may cause misidentification; IR fingerprint is required for unambiguous isomer verification in reference standard workflows.

Quantitative Comparative Evidence: Food Orange 2 (Orange GGN) vs. Sunset Yellow FCF and Other Azo Dyes


Regulatory Divergence: Food Orange 2 ADI Postponed vs. Sunset Yellow FCF ADI 0–4 mg/kg bw

Food Orange 2 (Orange GGN) has never received an allocated Acceptable Daily Intake (ADI) from the Joint FAO/WHO Expert Committee on Food Additives (JECFA). Its ADI decision was officially postponed in 1977, and its specifications were withdrawn in 1984, with the committee explicitly recording 'NO ADI ALLOCATED' [1]. In contrast, Sunset Yellow FCF (E110, C.I. 15985) has an established JECFA ADI of 0–4 mg/kg body weight, and the European Food Safety Authority (EFSA) has concluded that dietary exposure does not present a health concern at current use levels [2]. This regulatory chasm renders the two isomers non-interchangeable for any food-related application, positioning Food Orange 2 as a compound of interest primarily for non-food research and forensic analysis rather than for product development.

Regulatory ADI status
Head-to-head
ADI postponed/withdrawn (Orange GGN) vs. 0–4 mg/kg bw ADI (Sunset Yellow FCF)
Regulatory non-interchangeability for food-related contexts
JECFA evaluations 1977–1984; EFSA re-evaluation 2009
Regulatory toxicology Food safety Acceptable Daily Intake

Toxicological Profile: Vitamin A Depletion and Enzyme Inhibition by Orange GGN in Rodent Models

In a two-generation rat study, prolonged daily administration of Orange GGN at 50 mg/rat resulted in a three- to four-fold decrease in liver vitamin A content [1]. Additionally, in vitro assays demonstrated that Orange GGN inhibited succinic acid dehydrase at a concentration of 6.66 mg dye/mL, while xanthine oxidase was weakly inhibited [2]. The products of air oxidation or reduction and subsequent air oxidation of Orange GGN also inhibited lactic acid fermentation of milk [2]. These findings contrast with the comparatively well-characterized and less severe toxicological profile of Sunset Yellow FCF, for which the most significant toxicological endpoint identified was testicular effects at 250–1500 mg/kg bw/day in a 90-day rat study, leading to a temporary ADI reduction to 1 mg/kg bw/day by EFSA [3]. The qualitatively different toxicological signatures suggest distinct risk profiles that preclude simple substitution.

Hepatic vitamin A depletion
Context-dependent
3–4× decrease at 50 mg/rat/day; succinic acid dehydrase inhibition at 6.66 mg/mL
Distinct toxicological endpoints; cross-study surrogate risk assessment may not apply
Two-generation rat study; in vitro enzyme assays
Hepatic toxicology Vitamin A metabolism Enzyme inhibition

Biliary Excretion Rate: Orange GGN Shows Limited and Variable Recovery in Rats

Following intravenous administration of Orange GGN to rats, the biliary recovery of the unchanged dye over a 6-hour collection period averaged only 23%, with a wide range of 10–40% across individual animals [1]. This low and highly variable biliary excretion suggests extensive metabolism and/or sequestration, contrasting with the more predictable pharmacokinetic behavior generally associated with approved food azo dyes such as Sunset Yellow FCF. While direct comparative biliary excretion data for Sunset Yellow FCF under identical conditions is not available in the retrieved literature, the variability of Orange GGN excretion is a noteworthy pharmacokinetic feature that complicates its use in controlled experimental paradigms.

Biliary excretion rate
Class-level
23% mean recovery (range 10–40%) over 6 h in rats
Low, variable excretion may complicate dose-response modeling
Intravenous administration; high inter-individual variability
Pharmacokinetics Biliary excretion Rodent model

Chromatographic Co-elution: Orange GGN and Sunset Yellow FCF Are Unresolvable by Conventional HPLC

The structural isomerism between Orange GGN (C.I. 15980) and Sunset Yellow FCF (C.I. 15985) renders them indistinguishable by standard reversed-phase high-performance liquid chromatography (RP-HPLC). As documented by Masiala-Tsobo et al. (1979), 'differentiation of this dye from its isomer, the sunset yellow (CI 15985), using the usual chromatographic methods still now remains unsuccessful' [1]. The separation requires specialized paired-ion chromatography techniques. This analytical challenge has significant practical implications: laboratories screening food products for illicit Orange GGN adulteration must employ validated paired-ion methods rather than routine HPLC protocols to avoid false negatives, where Orange GGN could be misidentified as the legally permitted Sunset Yellow FCF [2].

HPLC co-elution
Head-to-head
ΔRt ≈ 0 under conventional RP-HPLC; baseline separation only with paired-ion chromatography
Method validation essential to avoid false negatives in food surveillance
Masiala-Tsobo et al., Anal Lett 1979
Analytical chemistry HPLC separation Food dye analysis

Spectroscopic Fingerprinting: IR Spectroscopy Distinguishes Orange GGN from Sunset Yellow FCF Despite Identical UV-Vis Spectra

Orange GGN and Sunset Yellow FCF exhibit virtually superimposable absorption spectra in both the visible and ultraviolet regions, making UV-Vis spectrophotometry unsuitable for their differentiation [1]. However, their infrared (IR) spectra are distinct, enabling unambiguous identification by FTIR spectroscopy [2]. This spectral property is a direct consequence of the positional isomerism: Orange GGN features a sulfonate group at the meta position of the phenyl ring (1-(m-sulfophenylazo)-2-naphthol-6-sulfonic acid), whereas Sunset Yellow FCF carries it at the para position (2-hydroxy-1-(4-sulphonatophenylazo)naphthalene-6-sulphonate) , leading to different vibrational signatures detectable in the IR fingerprint region.

IR vs UV-Vis spectra
Head-to-head
UV-Vis: near-identical; IR: distinct fingerprint region peaks
FTIR enables unambiguous identification; UV-Vis insufficient for isomer discrimination
Positional isomerism (meta vs para sulfonate)
Spectroscopy Infrared spectroscopy UV-Vis spectroscopy Dye authentication

Common Metabolic Fate: Both Orange GGN and Sunset Yellow FCF Produce N-Acetyl-ANSA in Rat Urine

Despite their divergent regulatory status, Orange GGN and Sunset Yellow FCF share a common urinary metabolite: N-acetyl-(1-amino-2-naphthol-6-sulfonic acid) (N-acetyl-ANSA) [1]. In a controlled study, male Wistar rats were administered each dye by stomach intubation, and 24-hour urines were analyzed after enzymatic cleavage of the azo bond. Both dyes yielded chromatographic peaks corresponding to sulphanilic acid and metanilic acid derivatives, along with the common N-acetyl-ANSA peak that was absent from blank urine extracts [1]. This shared metabolite implies overlapping azo-reduction pathways, meaning that biomonitoring for N-acetyl-ANSA cannot distinguish between exposure to the banned Orange GGN and the permitted Sunset Yellow FCF. For forensic or occupational exposure assessment, more specific biomarkers or parent-compound analysis are required.

Common urinary metabolite
Head-to-head
Both yield N-acetyl-ANSA, metanilic acid, sulphanilic acid in rat urine
Biomonitoring for N-acetyl-ANSA cannot distinguish exposure sources
J Chromatogr 1982; parent-compound analysis required for forensic specificity
Xenobiotic metabolism Azo dye reduction Biomonitoring

Defined Application Scenarios Where Food Orange 2 (Orange GGN) Provides Verifiable Value Over Alternatives


Analytical Reference Standard for Illicit Food Adulteration Surveillance

Food Orange 2 is employed as a certified reference material in laboratories conducting food surveillance for unauthorized azo dyes. Its co-elution with Sunset Yellow FCF under conventional HPLC methods [1] necessitates its inclusion as a discrete standard to validate paired-ion chromatographic separation protocols. Procurement of a high-purity Orange GGN reference standard is essential for developing and validating methods capable of discriminating it from the permitted Sunset Yellow FCF in food matrices such as beverages, confectionery, and processed fish products [2].

Cosmetic Colorant Under INCI CI 15980 in Regulated Markets

Despite its food ban, Food Orange 2 is listed under INCI designation CI 15980 as a permitted cosmetic colorant in the European Union under Annex IV of the EC Cosmetics Regulation (1223/2009) [1]. It is also included in China's Inventory of Existing Cosmetic Ingredients (IECIC 2021) as entry 00266 and is not classified as a prohibited substance under China's Safety and Technical Standards for Cosmetics (2015) [2]. This regulatory bifurcation creates a niche procurement demand for CI 15980 of cosmetic-grade purity for personal care product formulations, where Sunset Yellow FCF (C.I. 15985) cannot serve as a direct substitute due to differing regulatory listings and shade characteristics.

Toxicological Research Tool for Azo Dye Safety Studies

Because Orange GGN's toxicological evaluation was never completed (ADI decision postponed, specifications withdrawn [1]), and it exhibits distinct toxicological effects—including hepatic vitamin A depletion (3–4× decrease at 50 mg/rat/day) and succinic acid dehydrase inhibition at 6.66 mg/mL [2]—it serves as a valuable research compound for comparative toxicology studies of monoazo food dyes. Its shared metabolic pathway with Sunset Yellow FCF (common N-acetyl-ANSA urinary metabolite ) also makes it a useful probe for investigating structure-activity relationships in azo dye reduction, metabolism, and toxicity.

Spectroscopic Method Development and Forensic Dye Identification

The unique IR spectral signature of Orange GGN, which distinguishes it from its isomer Sunset Yellow FCF despite their identical UV-Vis spectra [1], positions it as a model compound for developing and validating FTIR-based dye identification protocols. This is particularly relevant for forensic analysis of seized counterfeit food products, customs laboratories verifying dye identity in imported goods, and quality control in the dye manufacturing sector where isomer verification is required [2].

Application
Selection Property
Validation Focus
Food adulteration surveillance
Reference standard identity & chromatographic differentiation requirement
Paired-ion HPLC method validation for isomer separation
Cosmetic colorant research
INCI CI 15980 listing and cosmetic-grade purity
Regulatory listing verification in target jurisdictions
Azo dye toxicology studies
Distinct toxicological endpoint profile (vitamin A depletion, enzyme inhibition)
Comparative toxicology and metabolite pathway analysis
Forensic dye identification
Unique IR spectral signature
FTIR method development and isomer discrimination protocols
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